N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine
CAS No.: 56358-09-9
Cat. No.: VC18524333
Molecular Formula: C32H37N5
Molecular Weight: 491.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56358-09-9 |
|---|---|
| Molecular Formula | C32H37N5 |
| Molecular Weight | 491.7 g/mol |
| IUPAC Name | N-(2-ethylhexyl)-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine |
| Standard InChI | InChI=1S/C32H37N5/c1-5-7-13-25(6-2)22-33-31-19-17-26-14-9-10-15-28(26)32(31)37-36-30-20-18-27(21-24(30)4)34-35-29-16-11-8-12-23(29)3/h8-12,14-21,25,33H,5-7,13,22H2,1-4H3 |
| Standard InChI Key | HQAXWOAOPDPYHY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(2-ethylhexyl)-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine , reflects its intricate architecture. Key features include:
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Naphthalene core: A fused bicyclic aromatic system providing structural rigidity and π-conjugation.
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Diazenyl substituents: Two -N=N- groups at the 1- and 4-positions of the naphthalene and phenyl rings, respectively, enabling redox activity and optical properties.
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2-Ethylhexyl chain: A branched alkyl group attached to the amine nitrogen, enhancing solubility in nonpolar solvents .
The stereochemistry of the diazenyl groups is explicitly defined as E (trans) in the ChemSpider entry , critical for maintaining planar geometry and electronic delocalization.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 491.7 g/mol | |
| CAS Registry Number | 56358-09-9 | |
| PubChem CID | 20841788 | |
| Melting point | Not reported | - |
| Boiling point | Not reported | - |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential diazo coupling reactions:
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Formation of the first diazenyl group: Reaction of 2-methylaniline with nitrous acid () to generate a diazonium salt, which couples with 4-amino-2-methylphenol to yield 4-[(2-methylphenyl)diazenyl]-2-methylphenol.
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Second diazo coupling: The phenolic intermediate is diazotized and coupled with N-(2-ethylhexyl)-2-naphthylamine to install the second diazenyl group .
Critical parameters include:
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Temperature: Maintained below 5°C during diazotization to prevent decomposition.
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pH: Controlled at 8–9 during coupling to optimize electrophilic aromatic substitution.
Industrial Manufacturing
Scalable production employs continuous flow reactors with in-line purification modules to enhance yield (>85%) and reduce waste. Automated systems mitigate risks associated with exothermic diazo reactions, ensuring compliance with REACH safety protocols .
Comparative Analysis with Structural Analogs
The compound shares similarities with azo dyes like Disperse Orange 3 (CAS 730-40-5), differing in alkyl chain length and substitution pattern. Key distinctions include:
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Enhanced solubility: The 2-ethylhexyl group improves solubility in organic solvents compared to shorter-chain analogs.
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Reduced photodegradation: The naphthalene core stabilizes the diazenyl groups against UV-induced cleavage .
Future Research Directions
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Mechanistic Toxicology: Elucidate metabolic pathways using hepatic microsome assays.
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Advanced Material Design: Explore use in organic semiconductors or photodynamic therapy agents.
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Industrial Optimization: Develop solvent-free synthesis routes to align with green chemistry principles.
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